2,2,2-TRIFLUORO-N-(3-METHOXYPHENETHYL)ACETAMIDE
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Overview
Description
2,2,2-TRIFLUORO-N-(3-METHOXYPHENETHYL)ACETAMIDE is a fluorinated organic compound It is characterized by the presence of a trifluoroacetamide group and a methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-(3-METHOXYPHENETHYL)ACETAMIDE typically involves the reaction of 2,2,2-trifluoroacetamide with 2-(3-methoxyphenyl)ethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-N-(3-METHOXYPHENETHYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,2,2-TRIFLUORO-N-(3-METHOXYPHENETHYL)ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N-(3-METHOXYPHENETHYL)ACETAMIDE involves its interaction with specific molecular targets. The trifluoroacetamide group and the methoxyphenyl ethyl group contribute to its reactivity and ability to interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-methyl-: This compound has a similar trifluoroacetamide group but differs in the presence of a methyl group instead of the methoxyphenyl ethyl group.
Acetamide, 2,2,2-trifluoro-N-phenyl-: This compound features a phenyl group instead of the methoxyphenyl ethyl group.
Uniqueness
2,2,2-TRIFLUORO-N-(3-METHOXYPHENETHYL)ACETAMIDE is unique due to the presence of both the trifluoroacetamide group and the methoxyphenyl ethyl group
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-9-4-2-3-8(7-9)5-6-15-10(16)11(12,13)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEXQQMMXISZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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